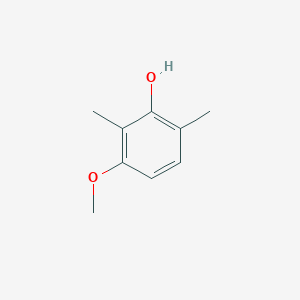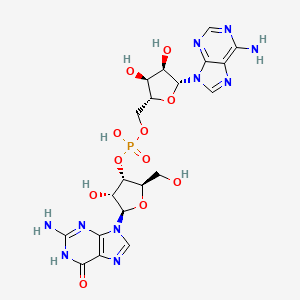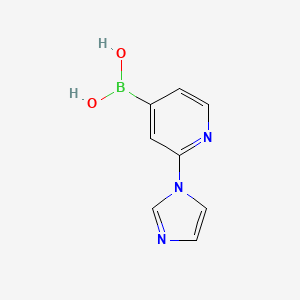![molecular formula C16H17F3N6O B14091145 6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B14091145.png)
6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperazine moiety, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the cyclopropylation of the dihydropyrimidinone core. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions using cyclopropyl halides or cyclopropyl carbenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Indole Derivatives: Exhibiting diverse biological activities such as antiviral and anticancer properties.
Piperazin-1-yl Derivatives: Used in the synthesis of various therapeutic agents.
Uniqueness
6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperazine moiety provides potential for interaction with biological targets.
Propiedades
Fórmula molecular |
C16H17F3N6O |
|---|---|
Peso molecular |
366.34 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H17F3N6O/c17-16(18,19)12-3-4-20-14(22-12)24-5-7-25(8-6-24)15-21-11(10-1-2-10)9-13(26)23-15/h3-4,9-10H,1-2,5-8H2,(H,21,23,26) |
Clave InChI |
PPIGCGNKTLHEPF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol](/img/structure/B14091066.png)

![methyl 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzoate](/img/structure/B14091074.png)

![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091088.png)
![5-Fluoro-6-(propan-2-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B14091096.png)
![Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B14091098.png)

![5-Amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid](/img/structure/B14091111.png)

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B14091119.png)
![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091128.png)

![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14091131.png)
